S(-)-Cyanopindolol hemifumarate salt

Neuropharmacology Serotonin Autoreceptor Stereoselectivity

Racemic or achiral β-blockers confound serotonergic data. S(-)-Cyanopindolol hemifumarate salt ensures stereospecific receptor engagement. - ~30-fold higher potency at presynaptic 5-HT autoreceptors vs. R(+)-enantiomer. - Ki = 3 nM at 5-HT1B; pA2 = 7.27-7.38 at β3-adrenoceptors. - ≥98% HPLC purity; [α]20/D -13.0° in methanol for verified enantiomeric identity.

Molecular Formula C36H46N6O6
Molecular Weight 658.8 g/mol
Cat. No. B12322594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(-)-Cyanopindolol hemifumarate salt
Molecular FormulaC36H46N6O6
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-;/m00./s1
InChIKeyPJMPVRLLSWKHEA-VPLNUPECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S(-)-Cyanopindolol Hemifumarate Salt: Stereospecific 5-HT1A/1B & β3 Antagonist


S(-)-Cyanopindolol hemifumarate salt is the S(-)-enantiomer of cyanopindolol, a β-adrenoceptor antagonist that also exhibits potent binding affinity for serotonin 5-HT1A and 5-HT1B receptors . This compound is utilized as a stereospecific tool in neuropharmacology and cardiovascular research to dissect the contributions of specific receptor subtypes . It is supplied as a solid with ≥98% HPLC purity and a specific optical rotation of [α]20/D −13.0° in methanol, confirming its enantiomeric identity .

Stereochemical-control study fit for 5-HT1A/1B and β-adrenoceptor research
Enantiomeric identity confirmed by specific optical rotation
High-purity solid, suitable for in vitro neuropharmacology assays

Why S(-)-Cyanopindolol Hemifumarate Cannot Be Replaced by Racemates or Common β-Blockers


The S(-)-enantiomer of cyanopindolol exhibits distinct pharmacological properties that are not recapitulated by its R(+)-counterpart or by other β-adrenoceptor antagonists such as propranolol or pindolol. The stereoselective nature of its interaction with the presynaptic serotonin autoreceptor is well-documented, with the S(-)-enantiomer demonstrating an approximately 30-fold higher potency than the R(+)-enantiomer in functional assays [1]. Furthermore, direct comparisons reveal that (±)-cyanopindolol is approximately 10 times more potent than (-)-propranolol at modulating serotonin release in the hippocampus [2]. Generic substitution with racemic material or other in-class compounds will introduce variable receptor engagement profiles, confounding experimental interpretation and precluding the precise delineation of serotonergic versus adrenergic contributions in complex systems.

Enantiomeric Mismatch

Racemic or R(+)-enantiomer may exhibit substantially weaker serotonin autoreceptor blockade, confounding serotonergic interpretation.

Class Proxy Shift

Potency profiles observed with other β-blockers (e.g., propranolol) may not transfer to serotonin autoreceptor endpoints.

Receptor Engagement Variability

Non-stereospecific substitution introduces variable β- and 5-HT receptor engagement, undermining multi-receptor system analysis.

Quantitative Differentiation Evidence for S(-)-Cyanopindolol Hemifumarate


Stereoselective Antagonism at 5-HT Autoreceptor

In functional studies using electrically evoked [3H]serotonin release from rat brain cortex slices, the S(-)-enantiomer of cyanopindolol (S(-)-cyanopindolol) potently antagonized the inhibitory effect of serotonin, whereas the R(+)-enantiomer was significantly less effective. This establishes the stereospecific nature of this interaction [1].

5-HT Autoreceptor Antagonism
Head-to-head
pA2 8.30 vs 6.83, ~30-fold enantiomeric difference
Supports enantiomer-attribution review
Rat brain cortex slices, electrically evoked [3H]overflow
Neuropharmacology Serotonin Autoreceptor Stereoselectivity

Enhanced Potency vs. (-)-Propranolol at Serotonin Autoreceptor

In superfused synaptosomes from the rat hippocampus, (±)-cyanopindolol was a significantly more potent inhibitor of K+-evoked [3H]5-HT release compared to the classical β-blocker (-)-propranolol. This provides a direct, quantitative potency comparison against a commonly available reference compound [1].

vs. (-)-Propranolol Potency
Head-to-head
(±)-Cyanopindolol ~10-fold greater inhibition of K+-evoked 5-HT release
Supports serotonin autoreceptor probing context
Rat hippocampus synaptosomes, 15 mM KCl depolarization
Hippocampus Serotonin Release Autoreceptor Modulation

High-Affinity Binding to 5-HT1A and 5-HT1B Receptors

Radioligand binding studies confirm that cyanopindolol exhibits high affinity for both 5-HT1A and 5-HT1B receptor subtypes. These values are critical for calculating appropriate working concentrations in in vitro assays and for comparing selectivity against other receptor targets [1].

5-HT1A/1B Binding Affinity
Class-level inference
Ki 2.1 nM (5-HT1A), 3 nM (5-HT1B)
Supports target-engagement assay context
Radioligand binding, [125I]cyanopindolol
Radioligand Binding 5-HT1A Receptor 5-HT1B Receptor

β3-Adrenoceptor Antagonism

In functional studies on rabbit isolated jejunum, cyanopindolol demonstrated competitive antagonism at atypical β-adrenoceptors, now classified as β3-adrenoceptors. This provides a quantifiable measure of its potency at this receptor subtype, distinguishing it from other β-blockers like propranolol which have little to no activity at β3-receptors [1].

β3-Adrenoceptor Antagonism
Class-level inference
pA2 7.27 (vs. isoprenaline), 7.38 (vs. BRL 37344)
Supports β3-adrenoceptor profiling context
Rabbit isolated jejunum, inhibition of spontaneous contractions
β3-Adrenoceptor Smooth Muscle Cardiovascular Pharmacology

Partial Agonist Activity at β-Adrenoceptors

In cellular assays measuring cAMP accumulation, cyanopindolol displays partial agonist activity with defined potency and efficacy parameters. This contrasts with the full antagonist profile of other β-blockers and demonstrates its mixed agonist-antagonist nature, which is a key differentiator for functional studies [1].

Partial Agonist Activity
Cross-study comparable
pEC50 10.25, Emax 64.8% of isoprenaline
Supports functional selectivity context
S49 lymphoma cells, cAMP accumulation assay
cAMP β-Adrenoceptor Partial Agonism Functional Selectivity

Optimized Research Applications for S(-)-Cyanopindolol Hemifumarate


Dissecting Serotonergic vs. Adrenergic Contributions

In ex vivo brain slice electrophysiology or neurochemical release studies, the use of the pure S(-)-enantiomer is essential. As demonstrated by its 30-fold higher potency at the presynaptic serotonin autoreceptor compared to the R(+)-enantiomer [1], employing the racemate would introduce significant error and obscure the interpretation of serotonergic modulation. Researchers can confidently attribute observed effects to 5-HT1A/1B antagonism when using this stereospecific tool.

Functional Characterization of 5-HT1B Receptor In Vivo

The high affinity (Ki = 3 nM) and functional antagonism at 5-HT1B receptors make S(-)-cyanopindolol a preferred tool for in vivo studies using microdialysis or chronoamperometry. The ~10-fold higher potency over (-)-propranolol at inhibiting serotonin release in the hippocampus [2] allows for lower, more selective dosing, reducing the likelihood of off-target effects on β-adrenoceptors and improving the signal-to-noise ratio in behavioral or physiological readouts.

Investigating β3-Adrenoceptor Pharmacology

For studies aimed at characterizing the role of β3-adrenoceptors in tissues like the gastrointestinal tract or adipose tissue, S(-)-cyanopindolol provides a quantifiable antagonist activity (pA2 = 7.27-7.38) that is absent in conventional β-blockers like propranolol [3]. This allows researchers to pharmacologically isolate β3-mediated responses from those of β1- and β2-adrenoceptors, which is critical for validating target engagement in drug discovery programs.

Probing the Functional Consequences of Partial Agonism at β-Adrenoceptors

In recombinant cell systems or primary cell cultures with low basal cAMP levels, S(-)-cyanopindolol's partial agonist activity (EC50 ~10.25, Emax 64.8% of isoprenaline) [4] can be leveraged to study the cellular effects of low-level β-adrenoceptor activation. This is particularly useful for investigating the molecular mechanisms of 'biased agonism' or for screening compounds that may act as 'β-blockers' with intrinsic sympathomimetic activity (ISA).

Application
Selection Property
Validation Focus
Serotonergic autoreceptor stereochemical control
Enantiomeric purity confirmation
Receptor engagement specificity
5-HT1B receptor modulation profiling
High-affinity binding signature
β-adrenoceptor off-target interference
β3-adrenoceptor isolation studies
β3 antagonist activity profile
β1/β2 receptor selectivity
Functional selectivity bias studies
Partial agonist activity signature
cAMP accumulation vs antagonist response

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